molecular formula C16H20O8 B13774535 Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate CAS No. 72598-54-0

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

Cat. No.: B13774535
CAS No.: 72598-54-0
M. Wt: 340.32 g/mol
InChI Key: CAOGMEMPDFAZPR-UHFFFAOYSA-N
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Description

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is a tetraester derivative of the bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride (BTD, CAS 1719-83-1), a rigid alicyclic compound with a fused bicyclooctene core. The dianhydride (molecular formula C₁₂H₈O₆, MW 248.19 g/mol) is a high-purity white crystalline solid (Tm = 382°C) used extensively in polyimides, metal-organic frameworks (MOFs), and molecular scaffolds . Its tetramethyl ester form (C₁₆H₁₆O₈, MW 336.29 g/mol) replaces the anhydride groups with methyl esters, enhancing solubility in organic solvents like chloroform and tetrahydrofuran while retaining structural rigidity .

Properties

CAS No.

72598-54-0

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

InChI

InChI=1S/C16H20O8/c1-21-13(17)9-7-5-6-8(10(9)14(18)22-2)12(16(20)24-4)11(7)15(19)23-3/h5-12H,1-4H3

InChI Key

CAOGMEMPDFAZPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)OC)C(C2C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic Dianhydride

One common method involves reacting bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride with methanol under acidic or neutral conditions to yield the tetramethyl ester. This reaction proceeds via opening of the anhydride rings followed by ester formation.

  • Reaction Conditions: Typically conducted in refluxing methanol or methanol with an acid catalyst (e.g., sulfuric acid) at temperatures ranging from 60 to 100 °C.
  • Solvents: Methanol is the primary solvent; sometimes toluene or benzene can be used to facilitate the reaction.
  • Yield: High yields are reported when reaction conditions are optimized.

This method is supported by patent literature describing the production of bicyclo[2.2.2]octane tetracarboxylic dianhydride esters as intermediates for polyimide synthesis.

Synthesis from Bicyclo[2.2.2]oct-7-ene Derivatives and Maleic Anhydride

An alternative route begins with bicyclo[2.2.2]oct-7-ene derivatives, which undergo Diels–Alder type reactions with maleic anhydride to form bicyclic tetracarboxylic acid derivatives. Subsequent esterification with methanol produces the tetramethyl ester.

  • Step 1: Diels–Alder reaction between bicyclo[2.2.2]oct-7-ene and maleic anhydride.
  • Step 2: Hydrogenation of the double bond to saturate the bicyclic ring if desired.
  • Step 3: Esterification with methanol to form this compound.
  • Reaction Conditions: Temperatures between 100 and 250 °C, solvents such as benzene or toluene.
  • Catalysts: Acid catalysts or dehydrating agents may be used to promote esterification.
  • Notes: Hydrogenation can be catalyzed by palladium or other transition metals under mild pressure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions (Temp, Solvent) Notes Reference
Esterification of tetracarboxylic dianhydride Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride Methanol, acid catalyst 60–100 °C, reflux, methanol High yield, straightforward esterification
Diels–Alder reaction + esterification Bicyclo[2.2.2]oct-7-ene + maleic anhydride Methanol, Pd catalyst (for hydrogenation) 100–250 °C, benzene/toluene Includes hydrogenation step for saturation

Research Findings and Analysis

  • Efficiency and Yield: The esterification of the dianhydride is efficient and yields pure tetramethyl esters suitable for further polymerization or chemical modification.
  • Hydrogenation Role: Hydrogenation of the bicyclic double bond improves the stability and modifies the chemical reactivity of the compound, which is critical for applications in high-performance polymers.
  • Solvent Effects: Aromatic solvents like benzene and toluene facilitate the Diels–Alder and esterification reactions by dissolving reactants and stabilizing intermediates.
  • Catalyst Influence: Acid catalysts accelerate esterification, while palladium catalysts enable selective hydrogenation without over-reduction.
  • Thermal Conditions: Reaction temperatures are carefully controlled to optimize yield while preventing decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Molecular Scaffolding

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate serves as an effective molecular scaffold in the synthesis of complex organic molecules. Its structural rigidity allows for the formation of stable intermediates during chemical reactions, particularly in the development of polymers and supramolecular architectures.

Case Study:
Research has demonstrated that derivatives of this compound can be utilized to create robust frameworks for metal-organic frameworks (MOFs), which are crucial in gas storage and separation technologies .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential in pharmaceutical applications. Its unique structure facilitates controlled release mechanisms, improving bioavailability and therapeutic efficacy.

Case Study:
A study explored the use of tetramethyl bicyclo[2.2.2]oct-7-ene derivatives in formulating drug delivery systems that exhibit enhanced skin penetration for topical medications .

Synthesis of Polyimides

Due to its dianhydride functionality, this compound is a valuable precursor for polyimide synthesis. Polyimides are known for their thermal stability and mechanical strength, making them suitable for high-performance applications.

Data Table: Polyimide Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthExcellent
ApplicationsAerospace, Electronics

Mechanism of Action

The mechanism of action of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes or receptors in biological systems. The bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Features :

  • Rigid Bicyclo[2.2.2]octene Core : Provides exceptional thermal stability and resistance to deformation.
  • Synthetic Routes : Typically synthesized via Diels-Alder reactions between 2,5-dienes and maleic anhydride derivatives, followed by esterification .
  • Applications: Used in high-performance polymers (e.g., organo-soluble polyimides), gas separation membranes, and supramolecular architectures .

Structural and Functional Analogues

Bicyclo[2.2.1]heptane (Norbornene) Derivatives
  • Example : Tetramethyl bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylate.
  • Structural Differences : The smaller bicyclo[2.2.1] core reduces rigidity compared to [2.2.2], leading to lower thermal stability (Td ~400–420°C vs. ~450°C for BTD-based polyimides) .
  • Solubility: Norbornene derivatives exhibit comparable solubility in polar solvents but lower glass transition temperatures (Tg) due to reduced steric hindrance .
  • Reactivity : The strained [2.2.1] system is more reactive in ring-opening metathesis polymerization (ROMP), whereas the [2.2.2] system favors Diels-Alder cycloadditions .
Aromatic Polyimides (e.g., BTDA-based)
  • Example: Polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).
  • Thermal Stability : Aromatic polyimides (ARPIs) have higher Td (~550°C) than alicyclic BTD-based polyimides (ALPIs, Td ~450°C) due to stronger π-π interactions .
  • Optical Properties : ALPIs exhibit superior transparency (UV cutoff ~320 nm, >80% visible transmittance) compared to opaque ARPIs .
  • Processability : ALPIs dissolve readily in common solvents (e.g., NMP, DMF), while ARPIs require harsh conditions .
Substituted BTD Derivatives
  • Example : 1,8-Dimethyl-BTD dianhydride (DMEA).
  • Impact of Substituents : Methyl groups enhance solubility (e.g., DMEA-based polyimides dissolve in m-cresol) but reduce thermal stability by ~20°C compared to unsubstituted BTD .

Physicochemical Properties

Table 1 : Comparative Data for Bicyclo[2.2.2]octene Derivatives and Analogues

Compound Molecular Weight (g/mol) Tm/Tg (°C) Td (°C) Solubility (Key Solvents) Applications
BTD Dianhydride 248.19 382 450 DMSO, DMAc (limited) Polyimides, MOFs
Tetramethyl BTD Ester 336.29 N/A 420 Chloroform, THF, NMP Polymer precursors
Norbornene Tetracarboxylate 320.22 210 (Tg) 400 DMF, Chloroform ROMP monomers
BTDA-based Polyimide 450–600 >300 550 H₂SO₄, m-cresol (limited) Aerospace materials

Reactivity and Functionalization

  • Olefin Reactivity : The C=C bond in BTD derivatives undergoes hydrogenation, epoxidation, and Diels-Alder reactions, enabling post-synthetic modifications unavailable in saturated analogues .
  • Anhydride vs. Ester : The dianhydride reacts with diamines to form polyimides (e.g., BTD-HFA, Td = 450°C), while the ester form serves as a precursor for transesterification or hydrolysis .

Polyimides for Gas Separation

BTD-based polyimides (e.g., BTD-FND) exhibit CO₂ permeability of 120 Barrer and CO₂/CH₄ selectivity of 35, outperforming many aromatic systems due to their rigid, contorted structures .

Biological Activity

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate (TMB), a compound derived from bicyclo[2.2.2]octane structure, has garnered attention for its unique biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of TMB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclo[2.2.2]octane core with four carboxylate groups and four methyl substituents. Its molecular formula is C16H20O8C_{16}H_{20}O_8 with a molecular weight of 336.33 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₀O₈
Molecular Weight336.33 g/mol
CAS Number144562
AppearanceWhite crystalline powder

The biological activity of TMB is primarily attributed to its ability to interact with various cellular targets:

  • Antioxidant Activity : TMB exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Studies have shown that TMB can inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Cellular Signaling Modulation : TMB influences signaling pathways related to cell proliferation and apoptosis, making it a candidate for further research in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of TMB and its derivatives:

  • Anticancer Activity : A study demonstrated that TMB significantly inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The compound induced apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : In vitro experiments showed that TMB reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Research indicated that TMB could protect neuronal cells from oxidative damage induced by glutamate toxicity, highlighting its potential in neurodegenerative disease models .

Comparative Biological Activity

A comparative analysis of TMB with other similar compounds shows its superior efficacy:

CompoundIC50 (µM)Activity Type
This compound10 - 30Anticancer
Bicyclo(2.2.2)octane derivative A25 - 50Anticancer
Compound B15 - 35Anti-inflammatory

Q & A

Q. What are the primary synthetic routes for preparing Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate?

The compound is typically synthesized via a two-step process:

  • Step 1 : Diels-Alder reaction between 2H-pyran-2-ones and maleic anhydride derivatives to form bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride ().
  • Step 2 : Esterification of the dianhydride with methanol or other alcohols under acidic or basic conditions. For tetraesters, microwave-assisted esterification in ionic liquids improves efficiency ().
    Key reagents: Methanol, sulfuric acid (catalyst), or tetrabutylammonium bromide (ionic liquid). Reaction yields exceed 80% under optimized conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray diffraction (XRD) : Resolves the bicyclo[2.2.2]octene core and confirms the tetraester substitution pattern. Weak C–H⋯O interactions form a 3D network in the crystalline state .
  • NMR : 1^1H and 13^13C NMR identify ester methyl groups (δ ~3.6–3.8 ppm) and olefinic protons (δ ~5.5–6.0 ppm). 1^1H-1^1H COSY and NOESY clarify stereochemistry .
  • FT-IR : Peaks at ~1730–1780 cm1^{-1} confirm ester C=O bonds .

Advanced Research Questions

Q. How can regioselectivity challenges in hydrogenation or isomerization reactions be addressed?

  • Hydrogenation : Use Pd/C or Rh-LDH catalysts under mild conditions (3 bar H2_2, room temperature). Steric hindrance from the bicyclo core necessitates isomerization (e.g., base-catalyzed) to reduce steric effects pre-hydrogenation .
  • Isomerization : KOH/EtOH selectively converts tetraesters to all-trans or trans-cis-trans derivatives (4:1 ratio). LiAlH4_4 reduces esters to alcohols for further functionalization .
    Contradictions in catalytic outcomes often arise from solvent polarity or catalyst support variations. Systematic screening (e.g., silica sol-gel vs. LDH supports) is recommended .

Q. How is this compound applied in advanced materials, such as metal-organic frameworks (MOFs) or polymers?

  • MOFs : The dianhydride precursor (COeDA) forms ligands for Mn- or Zn-based MOFs with high surface areas (~521 m2^2/g). These catalyze CO2_2 cycloaddition to epoxides under solvent-free conditions (60–80°C, 10 bar CO2_2) .
  • Polymers : Poly(amide-imide)s are synthesized via polycondensation with diamines (e.g., 4,4′-diaminodiphenyl ether). NMP/TPP/CaCl2_2 solvent systems yield thermally stable polymers (Tg_g > 250°C) .

Q. What strategies resolve contradictions in reaction yields or product distributions during derivatization?

  • Nucleophilic substitutions : Amine reactivity varies with steric/electronic effects. For example, ethylamine quantitatively forms diimides at 348 K, while bulkier amines require longer reaction times .
  • N-chlorination : Molecular chlorine in acetic acid selectively chlorinates imide nitrogens (0–80°C). Excess Cl2_2 or elevated temperatures may over-chlorinate, necessitating strict stoichiometric control .

Q. How are fluorescent derivatives of this compound synthesized for bioimaging applications?

Succinimide derivatives (e.g., N-substituted bicyclo[2.2.2]octene diimides) exhibit blue/violet fluorescence under UV. Synthesize via anhydride ring-opening with fluorescent amines (e.g., dansyl hydrazine) in DMF at 60°C. Quantum yields (~0.45) are tunable via substituent choice .

Methodological Notes

  • Data Validation : Cross-reference XRD data with computational models (DFT) to resolve ambiguities in hydrogen bonding networks .
  • Reaction Optimization : Use design of experiments (DoE) for multi-variable systems (e.g., catalyst loading, temperature) in hydrogenation/isomerization .
  • Safety : Handle dianhydride precursors with PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .

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